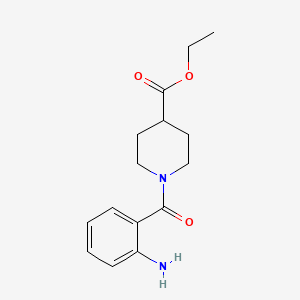

Ethyl 1-(2-aminobenzoyl)piperidine-4-carboxylate

Description

Ethyl 1-(2-aminobenzoyl)piperidine-4-carboxylate is a piperidine-based compound featuring a 2-aminobenzoyl substituent at the 1-position and an ethyl ester group at the 4-position.

Properties

IUPAC Name |

ethyl 1-(2-aminobenzoyl)piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c1-2-20-15(19)11-7-9-17(10-8-11)14(18)12-5-3-4-6-13(12)16/h3-6,11H,2,7-10,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCMMZMMNALTYAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-aminobenzoyl)piperidine-4-carboxylate typically involves the reaction of 2-aminobenzoic acid with ethyl 4-piperidinecarboxylate. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-aminobenzoyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Ethyl 1-(2-aminobenzoyl)piperidine-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-aminobenzoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Yield: Electron-donating groups (e.g., 4-methylbenzyl in ) improve synthetic yields compared to electron-withdrawing substituents (e.g., 2-chlorobenzyl in ). Bulky substituents (e.g., quinolin-8-yl ethyl in ) reduce yields due to steric hindrance.

Physicochemical Properties: IR spectra consistently show C=O stretching between 1733–1738 cm⁻¹ for the ester group . Morpholinopyrimidine derivatives (e.g., ) exhibit higher molecular weights ([M+H]+ = 321) and improved solubility due to polar morpholine groups.

Biological Relevance :

Enzyme Inhibition

- Carbonic Anhydrase Inhibitors: Ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate derivatives (e.g., hydrazonobenzenesulfonamides) exhibit nanomolar affinity for human carbonic anhydrase isoforms (CA I, II, IX, XII) .

Antimicrobial Activity

- Antitubercular Activity: Morpholinopyrimidine-substituted derivatives (e.g., ) demonstrate potent in vivo activity against M. tuberculosis (MIC < 1 µM) due to improved membrane penetration and target binding.

- Antibacterial Agents : 1,3,4-Oxadiazole derivatives derived from sulfonylpiperidine esters (e.g., ) show broad-spectrum activity against Gram-positive and Gram-negative bacteria.

Structural Optimization Challenges

- Solubility vs. Bioavailability : While polar substituents (e.g., morpholine in ) enhance solubility, they may reduce blood-brain barrier permeability for CNS targets.

- Metabolic Stability : Ester groups (e.g., ethyl carboxylates) are prone to hydrolysis, necessitating prodrug strategies or alternative functional groups .

Biological Activity

Ethyl 1-(2-aminobenzoyl)piperidine-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound contains a piperidine ring, an amine group, and a carboxylate moiety, which are critical for its biological activity. The structural formula can be represented as follows:

This compound is primarily studied for its interactions with biological macromolecules and its potential therapeutic applications.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including:

- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptors : It can bind to receptors, modulating their activity and influencing cellular responses.

The exact mechanisms depend on the context of use, but studies suggest it may act as an inhibitor or modulator of key biological processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

- In Vitro Studies : The compound demonstrated significant inhibitory effects on cancer cell proliferation. In particular, it showed promising results against various human cancer cell lines, including MCF-7 and A549 cells, with IC50 values indicating potent activity (values < 10 µM) .

Anti-Cholinesterase Activity

The compound has also been evaluated for anti-cholinesterase activity, which is relevant in the context of neurodegenerative diseases like Alzheimer's. Studies indicate that it may inhibit acetylcholinesterase (AChE), potentially improving cognitive function .

Case Studies

- Study on Anticancer Properties :

- Cholinesterase Inhibition :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.